molecular formula C11H5F3N2O4 B6220142 2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1258836-76-8

2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B6220142
CAS No.: 1258836-76-8
M. Wt: 286.2
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Description

2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: is a complex organic compound characterized by the presence of trifluoromethyl, nitro, and propynyl groups attached to a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Alkynylation: The propynyl group can be introduced through alkynylation reactions using reagents like propargyl bromide in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

    Reduction Products: Amino derivatives resulting from the reduction of the nitro group.

    Substitution Products: Compounds with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: The unique structural features of 2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its distinct functional groups.

Industry: In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The propynyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • This compound

Uniqueness: The presence of trifluoromethyl, nitro, and propynyl groups in this compound distinguishes it from other similar compounds. These functional groups confer unique chemical properties, such as increased stability, reactivity, and potential biological activity, making it a compound of significant interest in various fields of research.

Properties

CAS No.

1258836-76-8

Molecular Formula

C11H5F3N2O4

Molecular Weight

286.2

Purity

95

Origin of Product

United States

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